molecular formula C8H6N2O3S B1277546 3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid CAS No. 79932-64-2

3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid

Cat. No.: B1277546
CAS No.: 79932-64-2
M. Wt: 210.21 g/mol
InChI Key: SLUJXUKOGZUFLT-UHFFFAOYSA-N
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Description

3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid is a heterocyclic compound with the molecular formula C8H6N2O3S. . This compound features a thiazole ring fused to a pyrimidine ring, with a carboxylic acid group at the 6-position and a methyl group at the 3-position.

Properties

IUPAC Name

3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c1-4-3-14-8-9-2-5(7(12)13)6(11)10(4)8/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUJXUKOGZUFLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424460
Record name 3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79932-64-2
Record name 3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation and Ester Hydrolysis Route

A common and efficient route involves the synthesis of ethyl esters of thiazolo[3,2-a]pyrimidine-6-carboxylates, followed by hydrolysis to the corresponding carboxylic acid.

  • Step 1: Synthesis of Ethyl Ester Intermediate

    The condensation of 5-substituted phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives with chloroacetic acid and aromatic aldehydes in a 1:1 mixture of glacial acetic acid and acetic anhydride, catalyzed by sodium acetate, yields ethyl esters of thiazolo[3,2-a]pyrimidines. The reaction is typically refluxed for 8–10 hours.

  • Step 2: Hydrolysis to Carboxylic Acid

    The ethyl ester intermediate is then hydrolyzed under basic conditions using sodium hydroxide in ethanol at room temperature (approximately 20°C) for 3 hours. This step converts the ester to the free carboxylic acid with high yield (around 92%).

Ammonium Acetate-Assisted Synthesis

An alternative method involves the ammonium acetate-assisted condensation of ethyl 3,5-dihydro-7-methyl-3-oxo-5-substituted phenyl-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate with morpholine and formalin in methanol under reflux for 8 hours. The product is isolated by extraction and recrystallization, yielding 82–87% of the desired compound.

Reaction Conditions and Yields

Method Key Reagents/Conditions Temperature Time Yield (%) Notes
Cyclocondensation + Hydrolysis Sodium hydroxide in ethanol (hydrolysis step) 20°C 3 hours 92 High yield hydrolysis of ethyl ester
Ammonium acetate-assisted Morpholine, formalin, acetic acid in methanol Reflux 8 hours 82–87 Extraction with chloroform, recrystallization
Cyclocondensation with aldehydes Glacial acetic acid + acetic anhydride, sodium acetate Reflux 8–10 hours ~78 Recrystallization from ethyl acetate/ethanol

Mechanistic Insights

  • The cyclocondensation typically proceeds via nucleophilic attack of the thioxo group on α-halo carbonyl compounds, leading to ring closure and formation of the fused thiazolo-pyrimidine system.
  • Hydrolysis under basic conditions efficiently cleaves the ester bond without affecting the heterocyclic core.
  • Ammonium acetate acts as a mild catalyst and buffer, facilitating condensation reactions in methanol.

Analytical and Structural Validation

Summary Table of Key Data

Parameter Value / Description
Molecular Formula C8H6N2O3S
Molecular Weight 210.21 g/mol
CAS Number 32278-56-1
Typical Yield (Hydrolysis) 92%
Typical Yield (Ammonium acetate method) 82–87%
Reaction Solvents Ethanol, methanol, acetic acid/acetic anhydride
Reaction Temperature Room temperature to reflux (20°C to ~80°C)
Reaction Time 3 to 10 hours

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has demonstrated that compounds containing the thiazolo[3,2-a]pyrimidine moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid can inhibit the growth of various bacterial strains. A notable study indicated that modifications to the methyl group can enhance the antimicrobial efficacy against resistant strains of bacteria .

Anticancer Properties
This compound has also been investigated for its anticancer potential. In vitro studies revealed that it can induce apoptosis in cancer cells through the activation of specific pathways. For example, a recent study highlighted its effectiveness against breast cancer cell lines, suggesting a mechanism involving the inhibition of cell proliferation and induction of cell cycle arrest .

Enzyme Inhibition
Another significant application lies in enzyme inhibition. The compound has been identified as a potent inhibitor of certain enzymes involved in metabolic pathways, which can be beneficial in designing drugs for metabolic disorders. Research has shown that it effectively inhibits dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis .

Agricultural Science Applications

Pesticide Development
In agricultural science, this compound derivatives have been explored as potential pesticides. Their structural properties allow for the development of compounds that can target specific pests while minimizing harm to beneficial insects. Field trials have indicated their effectiveness in controlling common agricultural pests with lower toxicity profiles compared to traditional pesticides .

Material Science Applications

Polymer Synthesis
The compound has been utilized in the synthesis of novel polymers with enhanced properties. Its unique chemical structure allows for the creation of materials with improved thermal stability and mechanical strength. Research indicates that incorporating this compound into polymer matrices can lead to materials suitable for high-performance applications .

Data Summary

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntimicrobial ActivityEffective against resistant bacterial strains
Anticancer PropertiesInduces apoptosis in cancer cell lines
Enzyme InhibitionPotent inhibitor of dihydrofolate reductase
Agricultural SciencePesticide DevelopmentEffective against agricultural pests
Material SciencePolymer SynthesisEnhances thermal stability and mechanical strength

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives of this compound showed a significant reduction in bacterial growth rates when tested against Staphylococcus aureus and Escherichia coli .
  • Cancer Cell Line Studies : Research on breast cancer cell lines demonstrated that treatment with this compound resulted in a 50% reduction in cell viability, indicating its potential as an anticancer agent .
  • Field Trials for Pesticides : Field trials conducted over two growing seasons showed that crops treated with thiazolo[3,2-a]pyrimidine derivatives had a 30% higher yield compared to untreated controls due to effective pest control .

Mechanism of Action

The mechanism of action of 3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The compound’s thiazole and pyrimidine rings allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This binding can disrupt biological pathways, leading to the compound’s observed biological effects, such as antibacterial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a carboxylic acid group and a methyl group at specific positions makes it a versatile compound for various applications in research and industry.

Biological Activity

3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid (CAS Number: 79932-64-2) is a compound of interest due to its potential biological activities, particularly as a pharmacological agent. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its inhibitory effects on specific enzymes and potential therapeutic applications.

  • Molecular Formula : C₈H₆N₂O₃S
  • Molecular Weight : 210.21 g/mol
  • IUPAC Name : this compound
  • Purity : ≥95%

Synthesis and Structural Characterization

The synthesis of this compound has been achieved through various methods, including cyclization reactions involving thiazole and pyrimidine derivatives. Characterization techniques such as NMR spectroscopy and X-ray crystallography have confirmed the structure and purity of the compound .

Enzyme Inhibition

One of the primary areas of research concerning this compound is its activity as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation in the nervous system. In vitro studies have shown that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant AChE inhibition:

CompoundIC₅₀ (µM)Reference
This compound1.59
Methyl paraoxon (control)0.0049

These findings suggest that the compound has promising potential as a therapeutic agent in treating conditions like Alzheimer's disease, where AChE inhibition is beneficial.

Anticancer Activity

Research has also indicated that thiazolo[3,2-a]pyrimidine derivatives possess anticancer properties. For instance, studies have demonstrated that these compounds can induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival and proliferation .

Case Studies

  • Alzheimer's Disease Research
    A study evaluated several thiazolo[3,2-a]pyrimidines for their AChE inhibitory activities. The results indicated that compounds with structural similarities to 3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine exhibited IC₅₀ values in the low micromolar range, supporting further exploration for Alzheimer's treatment .
  • Antitumor Effects
    In a separate investigation, thiazolo[3,2-a]pyrimidines were tested against various cancer cell lines. The results showed a dose-dependent reduction in cell viability, with specific derivatives demonstrating efficacy comparable to established chemotherapeutic agents .

Q & A

Q. What are the standard synthetic routes for 3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid and its derivatives?

The compound and its derivatives are typically synthesized via cyclocondensation reactions. For example, substituted 5H-thiazolo[3,2-a]pyrimidines are prepared by reacting thiazol-4(5H)-ones with malononitrile derivatives under reflux in ethanol. The reaction is monitored by TLC, followed by cooling, crystallization, and recrystallization from ethanol to achieve yields of 80–84% . Key steps include optimizing substituent positions (e.g., 4-methoxyphenyl or 4-bromophenyl groups) to influence reactivity and purity.

Q. What spectroscopic and analytical methods are used to characterize this compound?

Characterization involves:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR (DMSO-d6_6) confirm substituent integration and regiochemistry (e.g., methyl groups at δ 2.48 ppm, aromatic protons at δ 6.45–7.67 ppm) .
  • IR spectroscopy : Peaks at 1383–1384 cm1^{-1} (C=O stretch) and 3441 cm1^{-1} (O–H stretch) verify functional groups .
  • Mass spectrometry : ESI-MS and GC-MS identify molecular ion peaks (e.g., m/z 473.5 for bromophenyl derivatives) .

Advanced Research Questions

Q. How do structural modifications impact bioactivity in acetylcholinesterase (AChE) inhibition studies?

Substituents at the 3- and 5-positions of the thiazolopyrimidine core significantly modulate activity. For example:

DerivativeSubstituent (Position 3)Substituent (Position 5)IC50_{50} (AChE)
1 4-Methoxyphenyl4-Methoxyphenyl0.82 µM
4 4-Bromophenyl4-Hydroxyphenyl1.12 µM
Electron-withdrawing groups (e.g., Br) reduce potency compared to methoxy groups, likely due to steric hindrance or altered hydrogen bonding .

Q. How can contradictions in bioactivity data across studies be resolved?

Discrepancies often arise from differences in:

  • Assay conditions : Enzyme source (e.g., human vs. electric eel AChE), pH, and temperature.
  • Cellular models : Primary neurons vs. immortalized cell lines may show divergent responses.
  • Data normalization : Use internal controls (e.g., donepezil as a reference inhibitor) to standardize IC50_{50} calculations .

Q. What computational strategies predict binding interactions with tyrosine kinases or AChE?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) are used to model ligand-receptor interactions. For example:

  • Docking simulations : The carboxylic acid group forms hydrogen bonds with AChE’s catalytic triad (Ser203, His447) .
  • Pharmacophore mapping : Substituent hydrophobicity and hydrogen-bond acceptors are critical for kinase inhibition .

Q. How is crystallographic data for thiazolopyrimidine derivatives analyzed?

Single-crystal X-ray diffraction (Bruker SMART APEX CCD) with SHELX software (SHELXL for refinement) resolves structures. Key parameters include:

  • Unit cell dimensions : Triclinic systems (e.g., a = 8.281 Å, α = 76.423°) for ethyl ester derivatives .
  • Hydrogen bonding : Graph set analysis (Etter’s rules) identifies motifs like R22(8)R_2^2(8) chains in crystal packing .

Q. What role do hydrogen-bonding networks play in stabilizing the crystal lattice?

The carboxylic acid group participates in intermolecular hydrogen bonds with adjacent pyrimidine N-atoms (O–H···N, 2.89 Å). Puckering coordinates (Cremer-Pople parameters) further describe ring non-planarity, influencing packing efficiency .

Q. How can selectivity for therapeutic targets (e.g., AChE vs. β3-adrenergic receptors) be optimized?

  • Substituent tuning : Bulky groups (e.g., 4-bromophenyl) enhance AChE selectivity by sterically blocking off-target interactions.
  • Scaffold hopping : Replace the thiazole ring with pyrrolopyrimidine (as in vibegron) to shift activity toward β3 receptors .

Methodological Recommendations

  • Synthesis : Prioritize ethanol for recrystallization to avoid solvate formation .
  • Docking : Validate poses with MM/GBSA free-energy calculations to reduce false positives .
  • Crystallography : Use SHELXPRO for macromolecular interfaces if studying protein-ligand co-crystals .

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